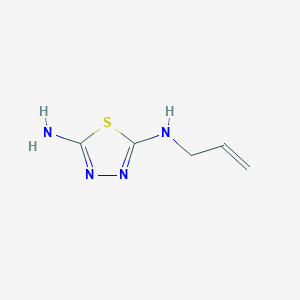

N2-Allyl-1,3,4-thiadiazole-2,5-diamine

Description

N2-Allyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an allyl group at the N2 position and amine groups at the 2- and 5-positions. Thiadiazole derivatives are renowned for their biological activities, including antimicrobial, antifungal, and plant-growth-promoting properties .

Properties

Molecular Formula |

C5H8N4S |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

2-N-prop-2-enyl-1,3,4-thiadiazole-2,5-diamine |

InChI |

InChI=1S/C5H8N4S/c1-2-3-7-5-9-8-4(6)10-5/h2H,1,3H2,(H2,6,8)(H,7,9) |

InChI Key |

JINLSUUUMLTDIY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=NN=C(S1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Allyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts . The reaction is carried out in refluxing water for about 10 hours, yielding the product with good-to-excellent yields (up to 95%) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of nanocatalysts and efficient synthetic routes is crucial for large-scale production. The application of magnesium oxide nanoparticles as catalysts is a promising approach due to their high reactivity and stability under various conditions .

Chemical Reactions Analysis

Types of Reactions: N2-Allyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The allyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the allyl group under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .

Scientific Research Applications

Synthesis of N2-Allyl-1,3,4-thiadiazole-2,5-diamine

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with allyl amines. The general procedure can be summarized as follows:

- Starting Materials : Use 2-amino-1,3,4-thiadiazole as the base compound.

- Reagents : Allyl bromide or allyl chloride is used to introduce the allyl group.

- Reaction Conditions : Conduct the reaction under reflux conditions in a suitable solvent (e.g., ethanol or DMF) with a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.

- Purification : Isolate the product through recrystallization or chromatography.

This synthetic pathway allows for the modification of the thiadiazole ring to enhance biological activity and selectivity .

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains. For instance:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32.6 | Staphylococcus aureus |

| This compound | 47.5 | Escherichia coli |

These results indicate that modifications at the thiadiazole ring can enhance antimicrobial potency compared to standard drugs .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays conducted on various cancer cell lines (e.g., MCF-7 and LoVo) revealed promising anti-proliferative effects:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 23.29 | MCF-7 |

| This compound | 2.44 | LoVo |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest through modulation of key signaling pathways .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been evaluated using established models such as the maximal electroshock (MES) test and pentylenetetrazol (PTZ) test. Results indicate effective seizure protection at specified dosages:

| Test Method | Dose (mg/kg) | Protection (%) |

|---|---|---|

| MES | 100 | 66.67 |

| PTZ | 100 | 80 |

These findings suggest that this compound may act through GABAergic mechanisms and voltage-gated ion channel modulation .

Case Studies

Several case studies illustrate the clinical relevance of thiadiazole derivatives:

Case Study 1: Anticancer Efficacy

A study investigated a series of thiadiazole derivatives including this compound against colorectal cancer cells. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound.

Case Study 2: Antimicrobial Testing

Another study focused on testing various thiadiazole derivatives against multi-drug resistant strains of bacteria. The results showed that this compound exhibited superior activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of N2-Allyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N2-Allyl-1,3,4-thiadiazole-2,5-diamine with structurally related thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Biological Activity

N2-Allyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the thiadiazole class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Thiadiazole Compounds

Thiadiazoles are characterized by their unique structure, which includes two nitrogen atoms and one sulfur atom within a five-membered ring. The 1,3,4-thiadiazole moiety has been extensively studied for its pharmacological properties, leading to the development of various derivatives with significant biological activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects .

Biological Activities

1. Anticancer Activity

This compound has demonstrated notable cytotoxic effects against several human cancer cell lines. Research indicates that compounds within this class can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives containing the thiadiazole scaffold exhibit cytotoxicity against hepatocellular carcinoma and lung carcinoma cells .

2. Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of bacterial and fungal strains. Thiadiazole derivatives have been reported to show higher antimicrobial efficacy compared to standard drugs. Specifically, derivatives containing the 2-amino-1,3,4-thiadiazole moiety have been linked to significant antibacterial activity against Gram-positive and Gram-negative bacteria .

3. Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiadiazole derivatives. For example, this compound was evaluated in animal models for its ability to reduce seizure activity. The results indicated that it could be more effective than traditional anticonvulsants like valproic acid in certain contexts .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Gene Expression Modulation: It can alter gene expression profiles associated with apoptosis and inflammation.

- Binding Interactions: The binding affinity of thiadiazoles with cellular receptors or proteins may lead to significant biological responses .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of various thiadiazole derivatives including this compound:

- Cell Lines Tested: Hepatocellular carcinoma (HepG2), breast carcinoma (MCF-7), and lung carcinoma (A549).

- Results: The compound exhibited IC50 values in the micromolar range against all tested cell lines.

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics:

- Microbial Strains Tested: E. coli, S. aureus, A. niger.

- Results: The compound showed zones of inhibition significantly larger than those observed with standard antibiotics at equivalent concentrations.

Q & A

Q. What synthetic routes are recommended for preparing N2-Allyl-1,3,4-thiadiazole-2,5-diamine, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves the condensation of hydrazinecarbothioamides with allyl-substituted electrophiles. For example, hydrazine derivatives can react with brominated precursors (e.g., 2-bromoacetophenones) under reflux in ethanol or DMF, yielding thiadiazole cores. Optimization includes adjusting solvent polarity (e.g., ethanol for milder conditions), temperature (80–120°C), and catalyst use (e.g., triethylamine for deprotonation). Monitoring reaction progress via TLC and isolating intermediates via column chromatography improves purity. Crystallization from ethanol or methanol enhances final product yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-S vibrations at ~650 cm⁻¹).

- ¹H/¹³C NMR : Assign allyl protons (δ 5.0–6.0 ppm, multiplet) and aromatic/amine protons (δ 6.5–8.0 ppm).

- X-ray Crystallography : Resolve bond lengths (e.g., S-C bonds ~1.70 Å) and dihedral angles to confirm planarity. For example, similar thiadiazole derivatives exhibit monoclinic crystal systems (space group P21/c) with unit cell parameters a = 9.72 Å, b = 13.99 Å, c = 10.83 Å, and β = 103.1° .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333).

- First Aid : Flush eyes with water for 15 minutes if exposed (P305+P351) .

- Waste Disposal : Neutralize with dilute acid/base before disposal.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For analogs like N2-[(thiophen-2-yl)methyl]-thiadiazole-diamine, HOMO energies (~-6.5 eV) indicate electron-rich thiadiazole cores .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Generate SMILES descriptors (e.g.,

c1ccsc1CNc2nnc(s2)N) to model ligand-receptor binding .

Q. How can researchers resolve contradictions in reported physicochemical properties of thiadiazole derivatives?

Methodological Answer:

- Purity Assessment : Use HPLC (>95% purity) to rule out byproducts.

- Thermal Analysis : Compare DSC/TGA curves to identify polymorphic variations. For example, melting points for thiadiazole analogs range widely (140–282°C), influenced by substituents .

- Crystallographic Validation : Cross-check unit cell parameters (e.g., density = 1.29–1.36 g/cm³) to detect structural discrepancies .

Q. What experimental strategies elucidate structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with different allyl groups (e.g., propargyl, benzyl) to assess steric/electronic effects.

- Biological Assays : Test antimicrobial activity via MIC assays or enzyme inhibition (e.g., COX-2) using kinetic studies.

- QSAR Modeling : Corrogate substituent parameters (Hammett σ, logP) with activity data to identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.